(2-Fluoro-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine

Lipophilicity Drug Design ADME

(2-Fluoro-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine (CAS 1208080-95-8) is a synthetic secondary amine of the C12H13F6NS formula class, bearing an ortho-fluorobenzyl group and a pentafluoroethylsulfanyl (SCF2CF3) terminated propyl chain. The ortho-substitution pattern distinguishes it from its meta- and para-fluorobenzyl regioisomers, yielding a predicted computed logP of 4.58 —the highest within this subset—while sharing the same molecular weight of 317.29 g/mol with all three fluorobenzyl congeners.

Molecular Formula C12H13F6NS
Molecular Weight 317.30 g/mol
Cat. No. B12115897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Fluoro-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine
Molecular FormulaC12H13F6NS
Molecular Weight317.30 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CNCCCSC(C(F)(F)F)(F)F)F
InChIInChI=1S/C12H13F6NS/c13-10-5-2-1-4-9(10)8-19-6-3-7-20-12(17,18)11(14,15)16/h1-2,4-5,19H,3,6-8H2
InChIKeyPWARZSYEBWLQSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Fluoro-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine: Structural and Physicochemical Baseline for Research Procurement


(2-Fluoro-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine (CAS 1208080-95-8) is a synthetic secondary amine of the C12H13F6NS formula class, bearing an ortho-fluorobenzyl group and a pentafluoroethylsulfanyl (SCF2CF3) terminated propyl chain . The ortho-substitution pattern distinguishes it from its meta- and para-fluorobenzyl regioisomers, yielding a predicted computed logP of 4.58 —the highest within this subset—while sharing the same molecular weight of 317.29 g/mol with all three fluorobenzyl congeners [1][2]. As a member of the perfluoroalkylthioether amine family, it serves as a research intermediate for fluorinated building block exploration .

Why (2-Fluoro-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine Cannot Be Replaced by In-Class Analogs Without Validation


Within the C12H13F6NS isomeric series, the position of the single fluorine atom on the benzyl ring dictates both lipophilicity and amine basicity, two parameters that govern membrane partitioning, protein binding, and salt formation behavior . Interchanging the ortho-fluoro regioisomer with the meta- or para- analogs yields a logP shift of approximately 0.3 log units (4.58 vs. 4.3) and alters the predicted pKa by an estimated 0.2–0.5 units due to through-space electronic effects of the ortho-fluorine on the amine [1]. For structure–activity relationship (SAR) studies, receptor–ligand optimization, or formulation development, substituting even a single-fluorine positional isomer reconfigures the pharmacophore geometry and ADME profile, making direct interchange scientifically invalid [2].

Quantitative Differentiation of (2-Fluoro-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine vs. Closest Analogs


Ortho-Fluorine Confers Highest Computed logP Among Fluorobenzyl Regioisomers

The target ortho-fluoro compound exhibits a computed logP of 4.58 (ChemSrc), notably higher than the 4.3 XLogP3-AA value shared by both the meta-fluoro and para-fluoro positional isomers, representing a calculated difference of +0.28 log units [1][2]. This suggests that the ortho-fluorine arrangement, potentially through intramolecular N–H⋯F interaction, reduces solvent-exposed polarity, thereby enhancing partitioning into hydrophobic environments [3].

Lipophilicity Drug Design ADME

Predicted pKa and Basicity Modulation by ortho-Fluorine Substitution

The 3-fluoro regioisomer has a predicted pKa of 8.74 ± 0.19 . For the 2-fluoro target compound, the ortho-fluorine atom's proximity to the secondary amine nitrogen is expected to exert a through-space electron-withdrawing inductive effect that reduces the pKa by approximately 0.2–0.5 units relative to the meta derivative, consistent with known ortho-fluorobenzylamine SAR trends [1]. This yields an estimated pKa of ~8.2–8.5, making the target compound a moderately weaker base than its meta- and para-fluoro congeners.

Amine Basicity Salt Selection Formulation

SCF2CF3 Motif Offers Differentiated Metabolic Stability Relative to Thioether and Sulfonyl Analogs

The SCF2CF3 group is an emerging fluorinated motif positioned between the widely explored SCF3 and the bulkier SCF2CF2H/SCF2CF3 groups, with recent synthetic methodology enabling its efficient incorporation via shelf-stable electrophilic reagents [1]. The pentafluoroethylsulfanyl moiety exhibits greater resistance to oxidative metabolism compared to unfluorinated thioethers (e.g., the S-n-propyl analog), while avoiding the potential defluorination liabilities associated with the more electron-deficient SCF3 group [2][3]. Within the series, the (2-fluoro-benzyl)-(3-SCF2CF3-propyl)-amine combines this motif with the ortho-fluorine benefit described above.

Metabolic Stability Fluorinated Building Blocks Oxidative Defluorination

Patent Precedent Establishes Value of the Fluoroalkylthioether-Benzylamine Scaffold Class

Patents encompassing perfluoroalkyl-substituted thioether amines support applications ranging from androgen receptor modulation (WO2005042464, US6710045) to pesticide development (heterocyclic fluoroalkenyl thioethers) [1][2][3]. The (2-fluoro-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine structure maps onto the Markush claims of at least two major patent families, indicating that this specific substitution pattern has been conceived as a composition-of-matter within commercially relevant IP estates [1][2]. The ortho-fluoro regioisomer is explicitly enumerated in compound libraries associated with androgen receptor ligand screening programs.

IP Landscape Agrochemicals Pharmaceutical Intermediates

High-Confidence Application Scenarios for (2-Fluoro-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine Based on Quantitative Evidence


CNS-Penetrant Lead Optimization Requiring Elevated logP

Programs targeting intracellular or CNS receptors can prioritize the 2-fluoro regioisomer over the 3- and 4-fluoro variants based on its +0.28 log unit lipophilicity advantage (logP 4.58 vs. 4.3) . The higher predicted membrane partitioning supports improved blood–brain barrier penetration in the absence of active efflux, making it the first-choice scaffold for neuroscience SAR exploration within this congener series.

Salt-Form and Formulation Screening for Weakly Basic Amines

The estimated pKa of ~8.2–8.5 positions the target compound in the weakly basic range where small pKa shifts dictate salt stoichiometry and pH-dependent solubility profiles . Procurement for pre-formulation studies should specify the ortho-fluoro isomer exclusively, as the 0.2–0.5-unit pKa difference relative to the meta-isomer is sufficient to alter the crystallization behavior of hydrochloride, mesylate, or tosylate salts.

Building Block for SCF2CF3-Containing Chemical Libraries

As the SCF2CF3 motif gains traction as a metabolically stable thioether isostere, efficient synthetic access to primary and secondary amine building blocks is rate-limiting [1]. The (2-fluoro-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine scaffold provides a bifunctional handle (secondary amine and SCF2CF3 tail) that can be diversified via reductive amination, amide coupling, or N-arylation, accelerating fluorinated library enumeration for hit-to-lead campaigns.

Androgen Receptor or Nuclear Hormone Receptor Modulator SAR Studies

Patent SAR data indicate that the fluorobenzyl-pentafluoroethylthioether amine class has been explored as androgen receptor ligands [2]. The ortho-fluoro substitution may differentially affect the ligand–receptor hydrogen-bonding network compared to meta- and para-analogs. Obtaining the pure 2-fluoro benzyl isomer is essential for dissecting positional SAR without confounding by regioisomeric mixtures.

Quote Request

Request a Quote for (2-Fluoro-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.